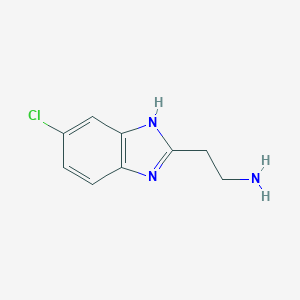
2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to inhibit mycobacterial membrane protein large 3 (mmpl3), a protein responsible for translocating mycolic acids from the inner membrane to periplasm in the biosynthesis of the mycobacterial cell membrane .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, mmpl3, and inhibit its function, thereby affecting the biosynthesis of the mycobacterial cell membrane .
Biochemical Pathways
Given its potential inhibition of mmpl3, it can be inferred that it may affect the mycolic acid transport pathway, which is crucial for the biosynthesis of the mycobacterial cell membrane .
Result of Action
Based on its potential inhibition of mmpl3, it can be inferred that it may disrupt the biosynthesis of the mycobacterial cell membrane, potentially leading to the death of the mycobacteria .
生物活性
2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine, a derivative of benzimidazole, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure features a benzimidazole ring, which is known for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
| Appearance | Solid (typically crystalline) |
| Solubility | Soluble in organic solvents |
These properties are essential for understanding the compound's behavior in biological systems and its potential applications in drug development.
The biological activity of this compound is attributed to its interaction with various molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with specific receptors, altering their function and downstream signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study : In a comparative study, derivatives of benzimidazole were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed promising results with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin and ciprofloxacin .
Antifungal Activity
The compound has also shown antifungal activity against strains such as Candida albicans. The presence of the chlorine atom at the 5-position is believed to enhance its antifungal properties.
Research Findings : In vitro assays demonstrated that this compound had MIC values comparable to ketoconazole, a standard antifungal agent .
Anticancer Potential
Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. These compounds have been evaluated for their ability to induce apoptosis in cancer cells.
Mechanism of Action : The anticancer effects are thought to be mediated through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death pathways involving p53 activation .
Comparative Analysis with Similar Compounds
A comparison with other benzimidazole derivatives reveals that this compound often exhibits superior biological activity due to its unique structural features.
| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Potential |
|---|---|---|---|
| This compound | High | Moderate | High |
| 2-(6-chloro-1H-benzimidazole) | Moderate | Low | Moderate |
| Benzimidazole derivatives (general) | Variable | Variable | Variable |
属性
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDCEGOIWKEIGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













